molecular formula C11H8ClN3 B8313063 2-Chloro-3-(propargylamino)quinoxaline

2-Chloro-3-(propargylamino)quinoxaline

Cat. No.: B8313063
M. Wt: 217.65 g/mol
InChI Key: OJNACOCWOMGESB-UHFFFAOYSA-N
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Description

2-Chloro-3-(propargylamino)quinoxaline is a useful research compound. Its molecular formula is C11H8ClN3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3-(propargylamino)quinoxaline, and how can purity be validated?

  • Methodology : The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with α-chlorinated carbonyl intermediates. For example, phosphoryl chloride (POCl₃) is commonly used to chlorinate quinoxaline precursors at elevated temperatures (e.g., 100°C for 4 hours) . Post-synthesis, purity is validated using HPLC (>95% purity threshold) and structural confirmation via 1^1H/13^13C NMR and HRMS. Crystallization in ethanol/water mixtures enhances purity .
  • Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
ChlorinationPOCl₃, 100°C, 4 h87–91%>95%
PurificationEthanol/water (3:1)85%>98%

Q. How do substituents at the quinoxaline core influence reactivity in cross-coupling reactions?

  • Methodology : The chloro group at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., with propargylamine). The propargylamino group introduces alkyne functionality for Click chemistry (CuAAC). Reaction efficiency is monitored via TLC and optimized using copper(I) iodide catalysts in THF at 60°C .
  • Note : Steric hindrance from bulky substituents reduces reaction rates, requiring longer reaction times (e.g., 24–48 hours) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) simulates binding to targets like c-MYC G-quadruplex DNA. LogP values are critical for predicting membrane permeability; derivatives with LogP < 3 exhibit better bioavailability .
  • Case Study : A derivative with a trifluoromethyl group showed 10-fold higher binding affinity (ΔG = −9.2 kcal/mol) to c-MYC compared to the parent compound .

Q. How should contradictory cytotoxicity data across studies be resolved?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize testing using NCI-60 cell lines with 72-hour exposure. Normalize data to positive controls (e.g., doxorubicin) and validate via apoptosis assays (Annexin V/PI staining) .
  • Example : Inconsistent IC₅₀ values for ovarian cancer cells (OVCAR-3) were resolved by controlling serum concentration (10% FBS vs. 5%) .

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

3-chloro-N-prop-2-ynylquinoxalin-2-amine

InChI

InChI=1S/C11H8ClN3/c1-2-7-13-11-10(12)14-8-5-3-4-6-9(8)15-11/h1,3-6H,7H2,(H,13,15)

InChI Key

OJNACOCWOMGESB-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 g of 2,3-dichloroquinoxaline, 4.5 ml of propargylamine, 10.5 ml of triethylamine in 50 ml of ethanol is refluxed for 4 h. After evaporating under vacuum the resulting mixture, the residue is chromatographed on SiO2 (eluent: CH2Cl2) thereby obtaining 7.0 g of 2-chloro-3-(propargylamino)quinoxaline (IR (KBr): 3441, 3282, 1518 cm-1). This product is then added with 10 ml of concentrated sulphuric acid and the resulting mixture is stirred at 90° C. for 1 h. After cooling down and cautiously neutralizing with aqueous NaOH, the resulting precipitate is filtered under vacuum, washed, dried, decolorized and recrystallized from dimethylformamide, thereby obtaining 2.4 g of 1-methylimidazo[1,2-a]quinoxaline-4(5H)-one (m.p. >300° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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